
2-Bromo-4-fluoro-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-5-methylpyrimidine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. The presence of bromine and fluorine atoms in the compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 4-fluoro-5-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki, Stille, or Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are employed under inert atmospheres (e.g., nitrogen or argon).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyne-substituted pyrimidines.
Oxidation and Reduction: Carboxylic acids or alkanes derived from the methyl group.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoro-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby influencing biological pathways. The exact molecular targets and pathways involved vary based on the specific bioactive derivative synthesized from the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoropyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Bromo-4-methylpyrimidine: Lacks the fluorine substituent, resulting in different chemical properties.
4-Fluoro-5-methylpyrimidine: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-fluoro-5-methylpyrimidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in the synthesis of diverse bioactive molecules and materials.
Propiedades
Fórmula molecular |
C5H4BrFN2 |
|---|---|
Peso molecular |
191.00 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-5-methylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |
Clave InChI |
PEOQVRPFDGXNBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


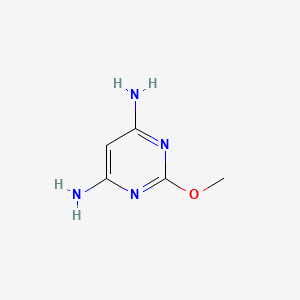
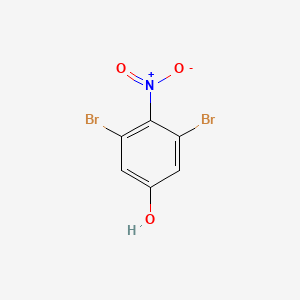
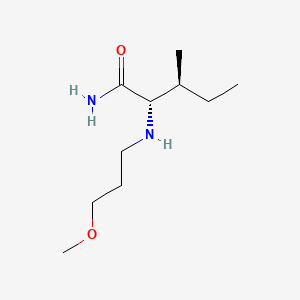
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
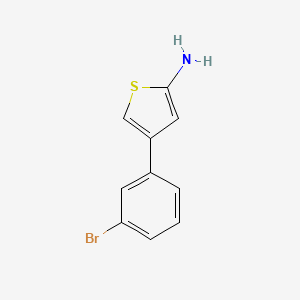
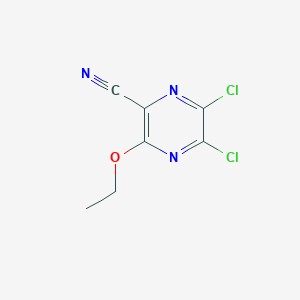
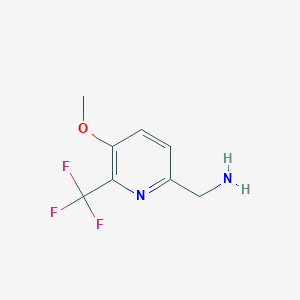
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
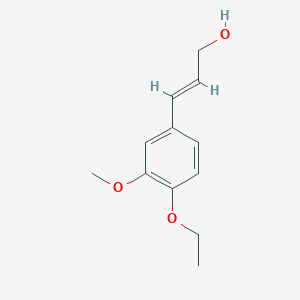
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
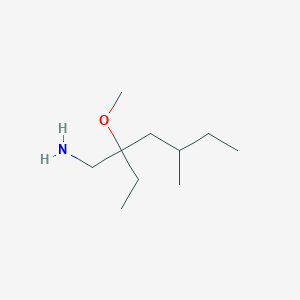
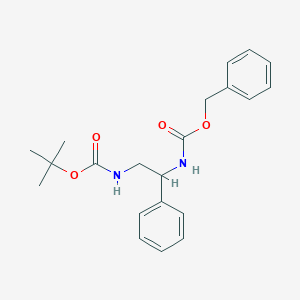
![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)
